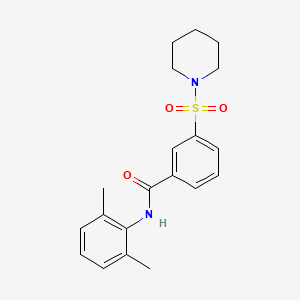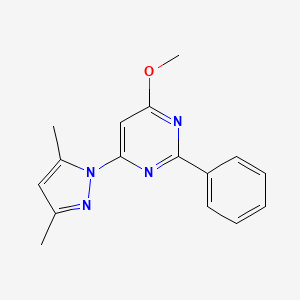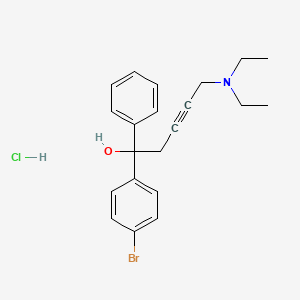![molecular formula C24H20ClN3O4S B5245749 (2-Chlorophenyl)methyl 2-[5-methyl-4-oxo-6-(phenylcarbamoyl)thieno[2,3-d]pyrimidin-3-yl]propanoate](/img/structure/B5245749.png)
(2-Chlorophenyl)methyl 2-[5-methyl-4-oxo-6-(phenylcarbamoyl)thieno[2,3-d]pyrimidin-3-yl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chlorophenyl)methyl 2-[5-methyl-4-oxo-6-(phenylcarbamoyl)thieno[2,3-d]pyrimidin-3-yl]propanoate is a complex organic compound with a molecular formula of C24H20ClN3O4S . This compound features a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)methyl 2-[5-methyl-4-oxo-6-(phenylcarbamoyl)thieno[2,3-d]pyrimidin-3-yl]propanoate involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thieno[2,3-d]pyrimidine Core: This is typically achieved through the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.
Introduction of the Chlorophenylmethyl Group: This step involves the alkylation of the thieno[2,3-d]pyrimidine core with (2-chlorophenyl)methyl halides in the presence of a base such as potassium carbonate.
Carbamoylation: The phenylcarbamoyl group is introduced via a reaction with phenyl isocyanate under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chlorophenyl)methyl 2-[5-methyl-4-oxo-6-(phenylcarbamoyl)thieno[2,3-d]pyrimidin-3-yl]propanoate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, nucleophiles like amines or thiols, in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
(2-Chlorophenyl)methyl 2-[5-methyl-4-oxo-6-(phenylcarbamoyl)thieno[2,3-d]pyrimidin-3-yl]propanoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biological Research: The compound is used to investigate the mechanisms of enzyme inhibition and protein-ligand interactions.
Industrial Applications: It serves as a precursor for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2-Chlorophenyl)methyl 2-[5-methyl-4-oxo-6-(phenylcarbamoyl)thieno[2,3-d]pyrimidin-3-yl]propanoate involves the inhibition of specific enzymes by binding to their active sites. This binding disrupts the normal function of the enzymes, leading to the inhibition of cell proliferation and other biological processes . The molecular targets include kinases and other proteins involved in signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: These compounds share the same core structure and exhibit similar biological activities.
Phenylcarbamoyl Derivatives: Compounds with the phenylcarbamoyl group also show enzyme inhibition properties.
Uniqueness
(2-Chlorophenyl)methyl 2-[5-methyl-4-oxo-6-(phenylcarbamoyl)thieno[2,3-d]pyrimidin-3-yl]propanoate is unique due to the combination of the thieno[2,3-d]pyrimidine core and the chlorophenylmethyl group, which enhances its binding affinity and specificity towards certain enzymes .
Propriétés
IUPAC Name |
(2-chlorophenyl)methyl 2-[5-methyl-4-oxo-6-(phenylcarbamoyl)thieno[2,3-d]pyrimidin-3-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O4S/c1-14-19-22(33-20(14)21(29)27-17-9-4-3-5-10-17)26-13-28(23(19)30)15(2)24(31)32-12-16-8-6-7-11-18(16)25/h3-11,13,15H,12H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCABJJTWMLCKPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)C(C)C(=O)OCC3=CC=CC=C3Cl)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(PYRIDIN-2-YL)METHYL]-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETAMIDE](/img/structure/B5245683.png)


![3-CHLORO-1-(4-CHLOROPHENYL)-4-[(4-ETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B5245694.png)
![(cyclohexylmethyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5245705.png)
![N'-[2-(4-chloro-2-methylphenoxy)acetyl]furan-2-carbohydrazide](/img/structure/B5245716.png)
![2-methoxy-N-[2-(4-phenylmethoxyphenoxy)ethyl]ethanamine](/img/structure/B5245721.png)
![N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]propanamide](/img/structure/B5245725.png)
![2-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-ol](/img/structure/B5245727.png)
![N-(2-amino-2-oxoethyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5245735.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1,3-thiazol-4-yl)ethyl]-2-pyridinamine](/img/structure/B5245737.png)
![2-[benzyl(phenylsulfonyl)amino]-N-[2-(tert-butylthio)ethyl]benzamide](/img/structure/B5245743.png)
![2-[(5-Bromo-1-methyl-2-oxoindol-3-ylidene)methyl]-3-(3-methoxyphenyl)quinazolin-4-one](/img/structure/B5245755.png)
